molecular formula C12H13BrN2O2 B1398013 tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 192189-17-6

tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No. B1398013
M. Wt: 297.15 g/mol
InChI Key: GYYPHTDECKDRTB-UHFFFAOYSA-N
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Description

“tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate” is a chemical compound with the CAS Number: 226085-17-2. It has a molecular weight of 297.15 and its molecular formula is C12H13BrN2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is predicted to have a boiling point of 376.7±45.0 °C and a density of 1.46±0.1 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • A related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been synthesized and characterized through various methods including FTIR, NMR spectroscopy, and X-ray crystallographic analysis. This research contributes to the understanding of the molecular and crystal structure of similar compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Organic Synthesis

  • In the realm of organic synthesis, studies have shown the feasibility of synthesizing derivatives of pyrrolo[2,3-c]pyridine. For instance, one study reported the synthesis of pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems, highlighting the compound's potential in creating complex organic structures (Ivanov, 2020).

Palladium-Catalyzed Coupling Reactions

  • The application of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate in palladium-catalyzed coupling reactions has been explored. For example, tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine- 1-carboxylate underwent successful coupling reactions with various substituted arylboronic acids (Wustrow & Wise, 1991).

Continuous Flow Synthesis

  • The compound's potential in continuous flow synthesis has been demonstrated, such as in the one-step synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This showcases its utility in efficient and streamlined chemical processes (Herath & Cosford, 2010).

Enantioselective Synthesis

  • Enantioselective synthesis involving tert-butyl derivatives, such as the synthesis of N-tert-butyl disubstituted pyrrolidines, has been reported. This highlights the compound's role in the production of chiral pyrrolidine compounds, essential in various pharmaceutical applications (Chung et al., 2005).

Large-Scale Synthesis for Agonists

  • Research has also been conducted on the optimized large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists. This underlines its industrial-scale application in the production of therapeutic agents (Jarugu et al., 2018).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305+P351+P338, and P402+P404 . It’s always important to refer to the MSDS for complete safety information .

properties

IUPAC Name

tert-butyl 3-bromopyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-4-5-14-6-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYPHTDECKDRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Synthesis routes and methods

Procedure details

A mixture of Example 695J (0.32 g, 1.62 mmol), (BOC)2O (0.43 g, 1.94 mmol) and DMAP (50 mg) in 10 mL of dioxane was stirred overnight at room temperature. The reaction mixture was partitioned between water and EtOAc. The aqueous layer was extracted with additional EtOAc. The combined organic layers were washed with water, brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with 7:3 hexanes/ethyl acetate to provide 0.36 g (75%) of the desired product. MS (APCI) m/e 298 (M+H)+, 1H NMR (500 MHz, DMSO-d6): □ 9.29 (s, 1H), 8.28 (d, J=5.09 Hz, 1H), 8.16 (s, 1H), 7.55 (d, J=5.43 Hz, 1H), 1.65 (s, 9H).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CJ O'Brien, DG Droege, AY Jiu… - The Journal of …, 2018 - ACS Publications
The direct cyanomethylation of indoles at the 2- or 3-position was achieved via photoredox catalysis. The versatile nitrile synthon is introduced as a radical generated from …
Number of citations: 46 pubs.acs.org
YA Liu, Q Jin, Y Zou, Q Ding, S Yan… - Journal of medicinal …, 2020 - ACS Publications
Autoimmune deficiency and destruction in either β-cell mass or function can cause insufficient insulin levels and, as a result, hyperglycemia and diabetes. Thus, promoting β-cell …
Number of citations: 51 pubs.acs.org

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